![molecular formula C5H6F2O2 B3030910 2,2-Difluoroethyl prop-2-enoate CAS No. 104082-95-3](/img/structure/B3030910.png)
2,2-Difluoroethyl prop-2-enoate
Overview
Description
2,2-Difluoroethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic compound that belongs to the family of vinyl esters, which are widely used in various fields such as pharmaceuticals, polymers, and agrochemicals. In
Scientific Research Applications
Chemical Reactions Analysis
Perfluoro-2-(trifluoromethyl)propene, a compound related to 2,2-difluoroethyl prop-2-enoate, exhibits high reactivity. It readily reacts with nucleophiles and more sluggishly with electrophiles and common organic solvents. Understanding the reactions of such fluorinated olefins provides valuable insights into their reactivity.
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoroethyl Prop-2-enoate are thiol, amine, and alcohol nucleophiles . These targets play a crucial role in various biochemical reactions, particularly in the synthesis of fluorinated organic molecules.
Mode of Action
2,2-Difluoroethyl Prop-2-enoate interacts with its targets through an electrophilic 2,2-difluoroethylation process . This interaction involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The presence of fluorine atoms can greatly influence the biological activity and metabolic stability of pharmaceuticals.
Biochemical Pathways
The compound affects the synthesis of fluorinated compounds, such as gem-difluorocyclobutanes. This process is challenging due to the harsh reaction conditions often required. A novel approach involving the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (mcps) has been reported.
Pharmacokinetics
The presence of fluorine atoms in the compound can greatly influence the biological activity and metabolic stability of pharmaceuticals. This suggests that the compound may have unique ADME properties that impact its bioavailability.
Result of Action
The result of the action of 2,2-Difluoroethyl Prop-2-enoate is the production of a wide range of 2,2-difluoroethylated nucleophiles . These include the drugs Captopril, Normorphine, and Mefloquine . The compound’s action allows for efficient transfer of the CH2CF2H motif to a wide variety of nucleophiles .
Action Environment
The action of 2,2-Difluoroethyl Prop-2-enoate can be influenced by various environmental factors. For instance, the compound exhibits high reactivity, participating in both heterolytic and homolytic reactions. It reacts readily with nucleophiles and more sluggishly with electrophiles, and also with common organic solvents. These reactions provide insight into the reactivity of fluorinated olefins.
properties
IUPAC Name |
2,2-difluoroethyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBMXNWRDDZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602186 | |
Record name | 2,2-Difluoroethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl prop-2-enoate | |
CAS RN |
104082-95-3 | |
Record name | 2,2-Difluoroethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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